molecular formula C7H14ClNO2S B6609347 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride CAS No. 2866307-88-0

2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride

Cat. No.: B6609347
CAS No.: 2866307-88-0
M. Wt: 211.71 g/mol
InChI Key: DONIGXHUZXZDNY-UHFFFAOYSA-N
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Description

2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate sulfur-containing reagents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a haloacetic acid derivative in the presence of a base to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions tailored to industrial settings can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-4-yl)acetic acid hydrochloride
  • 2-(piperidin-4-yl)phenylacetic acid hydrochloride
  • 2-(piperidin-4-yl)benzoic acid hydrochloride

Uniqueness

2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives that lack this functional group, making it a valuable compound for specific synthetic and medicinal applications .

Properties

IUPAC Name

2-piperidin-4-ylsulfanylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONIGXHUZXZDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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